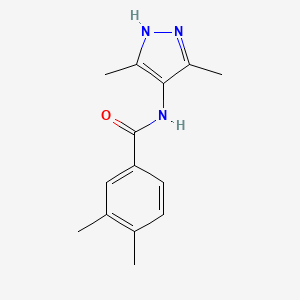
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is its relatively simple synthesis method, which makes it easy to obtain in large quantities for laboratory experiments. 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide also exhibits a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and AChE based on the structure of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. Another area of interest is the investigation of the potential use of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, the development of novel drug delivery systems for 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide could improve its solubility and bioavailability, allowing for more effective therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in its pure form.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. 2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-13(9(2)17-16-8)15-12(18)7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNONAPUUWCVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)





![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)

